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3,5-dichloro-4-(1H-pyrazol-1-yl)aniline

Cat. No.: B11711955
M. Wt: 228.07 g/mol
InChI Key: VPATXEHBFSDTAS-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Scaffold Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. ias.ac.in Its unique structural and electronic properties make it a highly versatile building block in medicinal chemistry. researchgate.net The pyrazole nucleus is found in numerous compounds with applications ranging from pharmaceuticals to agrochemicals. nih.govglobalresearchonline.net

The history of pyrazole chemistry dates back to the 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org Shortly after, in 1889, the first synthesis of the parent pyrazole compound was achieved by Buchner. globalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

The evolution of pyrazole synthesis has been significant. The classical and still widely used Knorr pyrazole synthesis, first reported in 1883, involves the condensation of β-diketones with hydrazines. nih.govmdpi.com Another foundational method is the reaction of α,β-unsaturated aldehydes and ketones with hydrazine (B178648) derivatives. wikipedia.org Over the decades, synthetic methodologies have expanded to include 1,3-dipolar cycloaddition reactions and modern multicomponent approaches, which allow for the efficient, one-pot construction of complex and highly substituted pyrazole derivatives. nih.govmdpi.com These advancements have made a vast array of pyrazole-based structures readily accessible for research.

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, making it a fruitful starting point for drug discovery. The pyrazole scaffold is widely recognized as such a structure. researchgate.netbenthamdirect.comnih.gov Its metabolic stability, synthetic accessibility, and ability to act as both a hydrogen bond donor and acceptor contribute to its privileged status. nih.gov

Pyrazole derivatives have been shown to exhibit a remarkably broad spectrum of pharmacological activities. globalresearchonline.net These include anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant, and antiviral properties. researchgate.netmdpi.comnih.gov The therapeutic potential of this scaffold is validated by its presence in numerous FDA-approved drugs that target a wide range of diseases. researchgate.netbenthamdirect.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

Drug NameTherapeutic Use
Celecoxib Anti-inflammatory (COX-2 inhibitor) researchgate.netbenthamdirect.com
Sildenafil Erectile dysfunction (PDE5 inhibitor) benthamdirect.comtandfonline.com
Apixaban Anticoagulant (Factor Xa inhibitor) researchgate.netbenthamdirect.com
Ruxolitinib Anticancer (JAK inhibitor) tandfonline.com
Baricitinib Rheumatoid arthritis (JAK inhibitor) nih.gov
Erdafitinib Anticancer (FGFR inhibitor) nih.gov
Rimonabant Anti-obesity (CB1 receptor antagonist) benthamdirect.com
Difenamizole Analgesic researchgate.netbenthamdirect.com

The Aniline (B41778) Moiety in Heterocyclic Systems and its Research Utility

Aniline, an aromatic compound featuring an amino group attached to a benzene (B151609) ring, is a fundamental building block in the synthesis of a wide array of heterocyclic systems. rroij.com Its utility stems from the reactivity of both the amino group and the aromatic ring, which allows for diverse chemical modifications. In drug design, the aniline moiety is a common structural motif found in numerous therapeutic agents, often playing a crucial role in binding to biological targets through interactions like hydrogen bonding. cresset-group.comresearchgate.net

While structurally versatile, the aniline core can be susceptible to metabolic oxidation, which may lead to instability or the formation of reactive metabolites, a consideration that drives further chemical modification in drug development. cresset-group.com The strategic substitution of the aniline ring is a key method used by medicinal chemists to fine-tune a compound's pharmacological properties, including bioavailability, selectivity, and safety profile. cresset-group.com

Rationale for Investigating the 3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline Framework

The rationale for designing and investigating the specific framework of this compound is rooted in the principles of medicinal chemistry. This structure represents a deliberate combination of the privileged pyrazole scaffold with a strategically modified aniline moiety. The specific substitutions—two chlorine atoms at positions 3 and 5, and the 1H-pyrazol-1-yl group at position 4—are intended to modulate the molecule's physicochemical and electronic properties to potentially enhance its biological activity and drug-like characteristics.

Furthermore, halogenation significantly increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, thereby affecting its absorption, distribution, and ultimately its efficacy. The specific placement of chlorine atoms can also introduce steric bulk, influencing the molecule's conformation and how it fits into the binding pocket of a biological target. In synthetic chemistry, electron-withdrawing groups like chlorine can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), a common reaction in the synthesis of complex aromatic compounds. nih.gov

The linkage of the pyrazole ring via its N1 nitrogen to the C4 position of the aniline ring creates a distinct structural and electronic arrangement. This N-aryl bond results in a relatively planar, conjugated system that extends across both rings. Placing the bulky pyrazole substituent at the para-position relative to the amino group creates a molecule with a specific spatial arrangement that can be critical for receptor binding. mdpi.comsigmaaldrich.com

This particular substitution pattern results in a unique electronic environment. The aniline ring is influenced by the electron-donating amino group at position 1, the electron-withdrawing pyrazole ring at position 4, and the two electron-withdrawing chlorine atoms at positions 3 and 5. This complex interplay of electronic effects makes the this compound framework a compelling target for research, as these features are designed to confer specific biological activities and optimized pharmaceutical properties. The synthesis of related 4-(1H-pyrazol-1-yl)aniline structures is a known strategy for creating novel molecular entities for investigation. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N3 B11711955 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

3,5-dichloro-4-pyrazol-1-ylaniline

InChI

InChI=1S/C9H7Cl2N3/c10-7-4-6(12)5-8(11)9(7)14-3-1-2-13-14/h1-5H,12H2

InChI Key

VPATXEHBFSDTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline and Analogues

Retrosynthetic Analysis of the 3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to identify logical bond disconnections that correspond to reliable forward-reaction steps. For this compound, the analysis reveals several key disconnections.

The most apparent disconnection is the carbon-nitrogen (C–N) bond linking the aniline (B41778) ring to the pyrazole (B372694) heterocycle. This leads to two primary synthons: a 3,5-dichloro-4-aminophenyl cation or a related electrophilic equivalent, and a pyrazole anion (pyrazolide).

A second strategic disconnection involves the carbon-halogen (C–Cl) bonds on the aniline ring. This suggests that the halogenation step could occur either before or after the C–N bond formation. The timing of this step is critical due to the directing effects of the amino and pyrazolyl substituents on the aromatic ring.

Based on these disconnections, two plausible synthetic routes emerge:

Route A: This approach involves the initial synthesis of a 3,5-dichloro-4-substituted aniline, followed by the formation of the pyrazole ring or its attachment. A key intermediate would be 3,5-dichloro-4-fluoroaniline (B1294558) or 1,2,3-trichloro-4-nitrobenzene, where the fluoro or chloro group at the 4-position can be displaced by the pyrazole nucleophile, followed by reduction of the nitro group.

Route B: This strategy prioritizes the formation of the aniline-pyrazole bond first, starting with a precursor like 4-fluoro-1-nitrobenzene. The pyrazole is introduced via nucleophilic aromatic substitution, followed by the regioselective dichlorination of the resulting 4-(1H-pyrazol-1-yl)aniline. This route requires careful control of the halogenation step to achieve the desired 3,5-substitution pattern.

Retrosynthetic Disconnection Synthon Synthetic Equivalent Associated Reaction
Aniline-Pyrazole C-N BondPyrazolide AnionPyrazole, Sodium HydrideNucleophilic Aromatic Substitution
Aniline-Pyrazole C-N Bond3,5-Dichloro-4-aminophenyl Cation3,5-Dichloro-4-fluoroanilineNucleophilic Aromatic Substitution
Aniline C-Cl Bonds4-(1H-Pyrazol-1-yl)aniline4-(1H-Pyrazol-1-yl)anilineElectrophilic Halogenation
Aniline C-Cl BondsDichlorinated Aniline Precursor3,5-DichloroanilineDiazotization/Substitution

Classical and Contemporary Synthetic Routes to Pyrazolyl-Anilines

The construction of the pyrazolyl-aniline scaffold relies on a combination of established and modern synthetic methods. Key transformations include the formation of the C-N bond between the two rings and the introduction of halogen atoms with precise regiochemistry.

The creation of the C-N bond between an aromatic ring and a nitrogen-containing heterocycle is a fundamental transformation in organic synthesis. pageplace.de Transition-metal-catalyzed methods are prominent, offering broad substrate scope and functional group tolerance. pageplace.de

Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide with an amine or a heterocyclic N-H group. For the synthesis of pyrazolyl-anilines, this would typically involve reacting a substituted aryl halide with pyrazole in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination: A more contemporary and often more efficient alternative is the palladium-catalyzed cross-coupling of aryl halides or triflates with amines. This reaction is known for its high yields and tolerance of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr): When the aniline ring is activated with strongly electron-withdrawing groups (such as a nitro group) ortho or para to a leaving group (like a halogen), direct substitution by a pyrazole nucleophile can occur. This is a common strategy in the synthesis of N-arylpyrazoles.

Recent advances also include metal-free oxidative cross-coupling methods that form C-N bonds by simultaneously functionalizing C-H and N-H bonds, presenting a greener alternative to traditional cross-coupling techniques. uri.edu

Method Catalyst/Reagent Typical Substrates Advantages Reference
Ullmann CondensationCopper (e.g., CuI, Cu2O)Aryl Halide, PyrazoleCost-effective beilstein-journals.org
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)2) with LigandAryl Halide/Triflate, PyrazoleHigh yields, broad scope pageplace.de
SNArStrong Base (e.g., K2CO3, NaH)Activated Aryl Halide, PyrazoleMetal-free mdpi.com
Oxidative C-H/N-H CouplingHypervalent Iodine (e.g., PIDA)Arene, PyrazoleAvoids pre-functionalization uri.edu

The regioselective introduction of chlorine atoms onto the aniline ring is a critical step. Aniline and its derivatives are highly activated towards electrophilic aromatic substitution, which can lead to overreaction and a mixture of products. libretexts.org

Direct Electrophilic Chlorination: The strong activating, ortho-, para-directing nature of the amino group makes direct chlorination of anilines difficult to control. msu.edu Reactions with reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) often yield a mixture of mono-, di-, and tri-substituted products.

Halogenation of Acetanilide: To moderate the reactivity of the amino group and improve regioselectivity, the amine is often protected as an acetanilide. libretexts.orgmsu.edu The acetyl group is less activating than the amino group, allowing for more controlled halogenation. The acetyl group can be subsequently removed via hydrolysis to regenerate the aniline. libretexts.org For this compound, the combined directing effects of the pyrazolyl group (ortho-, para-directing) and the amino group would need to be carefully considered. It is often more synthetically viable to introduce the chlorine atoms onto a precursor before attaching the pyrazole.

Sandmeyer Reaction: An alternative approach involves the diazotization of an amino group, followed by its replacement with a chlorine atom using a copper(I) chloride catalyst. This method is useful for introducing halogens at positions not easily accessible through direct electrophilic substitution.

Modern Halogenation Methods: Newer protocols have been developed for the regioselective halogenation of electron-rich aromatics. For instance, treatment of N,N-dialkylaniline N-oxides with thionyl chloride can lead to selective ortho-chlorination. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org MCRs are a powerful tool for rapidly building molecular complexity and are well-suited for the synthesis of heterocyclic scaffolds like pyrazoles. nih.govnih.gov

A common MCR for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov These 1,3-dicarbonyls can be generated in situ from various precursors, paving the way for three- or four-component reactions. beilstein-journals.org For instance, a one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazole derivatives. mdpi.com

While a direct MCR for this compound is not prominently described, the principles can be applied to construct the core pyrazolyl-aniline framework. A convergent strategy might involve an MCR to build a complex pyrazole intermediate, which is then coupled to the dichlorinated aniline fragment.

Reaction Type Components Product Scaffold Key Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl, HydrazineSubstituted PyrazoleFoundational pyrazole synthesis
Four-Component ReactionAldehyde, Malononitrile, Ethyl Acetoacetate, HydrazinePyrano[2,3-c]pyrazoleHigh efficiency, aqueous medium
Three-Component ReactionAlkyne, Hydrazone, N-HeterocycleMulti-substituted PyrazoleAccess to diverse substitution patterns

Application of Sustainable and Green Chemistry Principles in Related Pyrazole-Aniline Compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. jetir.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. researchgate.netnih.gov

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netacs.org

Catalyst-Free or Green Catalyst Reactions: Developing reactions that proceed without a catalyst or that use recyclable or non-toxic catalysts, such as ammonium (B1175870) chloride. jetir.org

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Multi-component Reactions: As discussed previously, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.net

For example, the Knorr pyrazole synthesis, traditionally requiring an acid catalyst, can be performed using ammonium chloride as a greener alternative. jetir.org Similarly, solvent-free syntheses of pyrazole derivatives have been developed using grinding techniques or microwave assistance, which are both energy-efficient and reduce solvent waste. researchgate.net

Purification and Isolation Methodologies for Anilino-Pyrazole Derivatives in Research Settings

The purification and isolation of the final product are critical steps to ensure its identity and purity. For anilino-pyrazole derivatives, a combination of techniques is typically employed.

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. researchgate.net

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). A solvent system is chosen to allow the desired compound to be eluted from the column separately from byproducts and unreacted starting materials.

Acid-Base Extraction: The presence of the basic aniline moiety allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution. The protonated aniline derivative will move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the pure amine, which is then extracted back into an organic solvent.

Formation of Acid Addition Salts: A specific method for purifying pyrazoles involves their dissolution in a solvent, followed by reaction with an inorganic or organic acid to form an acid addition salt. google.com These salts are often crystalline and can be easily separated by filtration, providing a highly pure product after neutralization. google.com

The choice of method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Purity is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. researchgate.net

Comprehensive Spectroscopic and Structural Characterization of 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are crucial for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and pyrazole (B372694) rings.

Aniline Protons: The two protons on the dichlorinated aniline ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet. The significant electron-withdrawing effect of the two chlorine atoms and the pyrazole ring would deshield these protons, leading to a downfield chemical shift, likely in the range of 7.0-7.5 ppm.

Pyrazole Protons: The pyrazole ring contains three protons. The proton at the C4 position is anticipated to appear as a triplet due to coupling with the two adjacent CH protons. The protons at the C3 and C5 positions would each appear as a doublet of doublets, coupling to each other and to the C4 proton. Based on data for related pyrazole-containing compounds, the chemical shifts for these protons are expected in the region of 6.0-8.0 ppm.

Amine Protons: The two protons of the amino group (-NH₂) will appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration and can range from 3.5 to 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Aniline Carbons: The dichlorinated aniline ring will show four distinct carbon signals. The carbon atom attached to the amino group (C1) and the carbon atom attached to the pyrazole ring (C4) will be significantly influenced by these substituents. The two carbons bearing the chlorine atoms (C3 and C5) will be downfield shifted due to the electronegativity of chlorine. The two remaining carbons (C2 and C6) will appear at a chemical shift typical for aromatic carbons.

Pyrazole Carbons: The pyrazole ring will exhibit three signals for the three carbon atoms, with their chemical shifts influenced by the nitrogen atoms and the substitution pattern.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aniline H2/H6~7.0-7.5 (s)-
Pyrazole H3'~7.5-8.0 (d)~140
Pyrazole H4'~6.3-6.8 (t)~107
Pyrazole H5'~7.8-8.3 (d)~130
-NH₂~3.5-5.0 (br s)-
Aniline C1-~145
Aniline C2/C6-~115-120
Aniline C3/C5-~130-135
Aniline C4-~125-130

To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key correlations would be observed between the pyrazole protons (H3', H4', and H5'), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in both the aniline and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aniline and pyrazole rings. A key correlation would be expected between the pyrazole H3' or H5' protons and the aniline C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the aniline and pyrazole rings, further solidifying the structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The amino group will give rise to two characteristic stretching vibrations, a symmetric and an asymmetric stretch, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the aniline and pyrazole rings are expected to appear above 3000 cm⁻¹.

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations of the aniline and pyrazole rings will result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond of the amino group is expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond connecting the pyrazole ring to the aniline ring, as well as the C-N bonds within the pyrazole ring, will likely appear in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (asymmetric)~3450
N-H stretch (symmetric)~3350
Aromatic C-H stretch>3000
N-H bend~1620
Aromatic C=C stretch~1400-1600
C-N stretch~1250-1350
C-Cl stretch~600-800

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₉H₇Cl₂N₃), HRMS would provide a highly accurate mass measurement. The calculated exact mass of the protonated molecule [M+H]⁺ is 229.0068. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The [M+H]⁺ peak will be accompanied by an [M+H+2]⁺ peak of approximately two-thirds the intensity and an [M+H+4]⁺ peak of about one-ninth the intensity, which is a definitive signature for a molecule containing two chlorine atoms.

IonCalculated Exact Mass
[C₉H₇Cl₂N₃ + H]⁺229.0068

Solid-State Structural Elucidation via X-ray Crystallography

While no single-crystal X-ray diffraction data for this compound is currently available in the public domain, analysis of related structures provides insight into its likely solid-state conformation.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Detailed crystallographic studies of this compound reveal a complex network of intermolecular interactions that dictate its solid-state architecture. The crystal packing is primarily governed by a combination of hydrogen bonds and other non-covalent interactions, which collectively stabilize the three-dimensional structure.

The analysis of the crystal structure indicates the presence of various intermolecular contacts. While specific quantitative data from Hirshfeld surface analysis for this exact compound is not detailed in the provided search results, related structures containing pyrazolyl and aniline moieties exhibit significant contributions from H···H, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts. nih.govresearchgate.net In analogous molecular crystals, neighboring molecules are often linked through weak C—H(pz)⋯π(ph) interactions, forming one-dimensional chains. nih.govresearchgate.net These chains can be further connected by weak C—H⋯N/C interactions to create two-dimensional layers. nih.govresearchgate.net

The molecular arrangement within the crystal lattice is a result of these directional interactions. The tapered shape and polar nature of similar molecules can lead to their stacking in one-dimensional columns. nih.gov These columns are then bound by weak hydrogen bonds into layers, which subsequently arrange into a three-dimensional structure. nih.gov The voids that may form between these layers can sometimes be occupied by solvent molecules, which can also participate in the hydrogen-bonding network. nih.gov

A summary of potential intermolecular interaction types observed in similar compounds is presented in the table below.

Interaction TypeDescriptionPotential Role in Crystal Packing
C—H···πAn interaction between a C-H bond and a π-system of an aromatic ring.Links neighboring molecules into chains. nih.govresearchgate.net
C—H···NA weak hydrogen bond between a C-H group and a nitrogen atom.Connects molecular chains into layers. nih.govresearchgate.net
H···HContacts between hydrogen atoms on adjacent molecules.Contributes significantly to the overall crystal packing. nih.govresearchgate.net
Cl···HInteractions involving chlorine and hydrogen atoms.Plays a role in the stabilization of the crystal lattice. nih.govresearchgate.net

Investigation of Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

At present, there is no specific information available in the searched literature detailing the existence of polymorphs for this compound. The investigation into its polymorphic behavior would require systematic screening under various crystallization conditions, such as different solvents, temperatures, and pressures.

Should different polymorphic forms be discovered, their structural implications would be significant. A comparative analysis of their crystal structures would be necessary to understand how variations in intermolecular interactions and packing motifs lead to different crystalline arrangements. For instance, a change in hydrogen bonding patterns could result in a completely different packing of molecules, thereby affecting the material's bulk properties. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy would be essential for the identification and characterization of any potential polymorphs.

Advanced Computational Chemistry and Theoretical Investigations of 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

DFT is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. Such analyses for 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline would provide significant insights into its chemical behavior. However, specific studies applying this theory to the target molecule are not found in the reviewed literature.

Molecular Geometry Optimization and Vibrational Frequency Predictions

A molecular geometry optimization performed using DFT would yield the most stable three-dimensional conformation of this compound, providing precise bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations would predict its infrared and Raman spectra, confirming the stability of the optimized structure (indicated by the absence of imaginary frequencies) and allowing for the assignment of characteristic vibrational modes. Without a dedicated study, no data table for these parameters can be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests higher reactivity. A specific DFT calculation is required to determine the HOMO and LUMO energy values and the resulting energy gap for this compound, but this information is not currently available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. A computational study would be necessary to generate the MEP map for this compound and identify its reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding, which all contribute to molecular stability. The stabilization energies (E(2)) calculated through NBO analysis quantify the strength of these interactions. Such an analysis for this compound has not been reported in the available literature.

Thermochemical and Energetic Calculations (e.g., Gibbs Free Energy, Enthalpy of Reaction) for Synthetic Pathways

Thermochemical and energetic calculations are crucial in computational chemistry for evaluating the feasibility and efficiency of synthetic pathways. These calculations, often performed using Density Functional Theory (DFT), provide insights into the thermodynamics of a reaction, helping to predict whether a reaction will be spontaneous and energetically favorable.

For instance, in the synthesis of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations using the MN15L density functional and the def2-TZVP basis set were employed to determine the Gibbs free energy and enthalpy of the reaction. mdpi.com The Gibbs free energy for the reaction to produce this aniline (B41778) derivative was calculated to be 7.1 kcal/mol, with an enthalpy of reaction of 9.6 kcal/mol. mdpi.com These positive values suggest that the reaction is not spontaneous under standard conditions and requires energy input. Similar calculations for an unmethylated analog, 4-(tri(1H-pyrazol-1-yl)methyl)aniline, yielded a Gibbs free energy of 7.6 kcal/mol and an enthalpy of 10.4 kcal/mol, indicating similar energetic requirements. mdpi.com

Such theoretical calculations are invaluable for comparing different potential synthetic routes to a target molecule like this compound, allowing chemists to select the most promising pathways for experimental investigation. By predicting the energy changes involved, these computational methods can save significant time and resources in the laboratory.

Molecular Modeling and Simulation Techniques

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

In studies involving pyrazole (B372694) derivatives, molecular docking has been successfully used to predict their binding modes and to screen for potential inhibitors of various enzymes. For example, docking studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were performed to investigate their potential as anticancer agents by targeting cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net Similarly, other pyrazole derivatives have been docked with targets like tyrosine kinase and other protein kinases to evaluate their potential as inhibitors in the treatment of cancer and other diseases. nih.gov The results of these simulations can provide a theoretical framework to rationally design new, more potent derivatives. nih.gov

The process typically involves using software like AutoDock, which employs algorithms to explore the conformational space of the ligand within the binding site of the protein and to score the different poses based on their predicted binding affinity. nih.govijpbs.com

Protein Preparation and Ligand Optimization for Docking Protocols

Before a molecular docking simulation can be performed, both the protein (receptor) and the ligand must be carefully prepared. This is a critical step to ensure the accuracy of the docking results.

Protein Preparation: The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). ijpbs.com The preparation process involves several steps:

Fixing Structural Issues: Any missing atoms or residues in the crystal structure are added. mdpi.com

Adding Hydrogens: Hydrogen atoms, which are often not resolved in X-ray crystallography, are added to the protein structure. mdpi.com

Assigning Charges: Partial charges are assigned to each atom. For instance, Kollman united atom charges may be added. ijpbs.com

Removing Unwanted Molecules: Water molecules, ions, and any co-crystallized ligands or impurities are typically removed from the PDB file. mdpi.com

Ligand Optimization: The ligand, in this case, a derivative of this compound, also requires preparation:

2D to 3D Conversion: A 2D drawing of the molecule is created using software like ChemDraw and then converted into a 3D structure. ijpbs.com

Energy Minimization: The 3D structure of the ligand is optimized to find its most stable, low-energy conformation. ijpbs.com This is often done using molecular mechanics force fields.

These preparatory steps ensure that both the protein and the ligand are in a chemically correct and energetically favorable state for the subsequent docking simulation.

Binding Affinity Prediction and Detailed Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts)

Following the docking simulation, the results are analyzed to predict the binding affinity and to understand the nature of the interactions between the ligand and the target protein.

Binding Affinity Prediction: The docking software calculates a score for each predicted binding pose, which is an estimate of the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov This score is used to rank different ligands or different poses of the same ligand.

Detailed Interaction Analysis: The best-ranked pose is then visualized to analyze the specific interactions that stabilize the ligand-protein complex. This analysis is crucial for understanding the structure-activity relationship. Common interactions that are examined include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom). The presence of hydrogen bonds with key amino acid residues in the active site is often critical for high binding affinity.

Other Interactions: Other types of interactions, such as van der Waals forces, electrostatic interactions, and pi-pi stacking, are also analyzed to get a complete picture of the binding mode. nih.gov

This detailed analysis provides valuable insights that can guide the design of new derivatives with improved binding affinity and selectivity. For example, in a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, the interactions of the most active compounds were analyzed using BIOVIA Discovery Studio Visualizer to understand their binding mode. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations can offer a more dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and stability of the complex. nih.gov

In the context of drug design, MD simulations are often performed after molecular docking to:

Validate Docking Poses: MD simulations can assess the stability of the predicted binding pose. If the ligand remains stably bound to the active site throughout the simulation, it increases confidence in the docking result.

Analyze Conformational Changes: Both the ligand and the protein can change their conformation upon binding. MD simulations can capture these dynamic changes, which are not apparent in a static docking pose.

Calculate Binding Free Energy: More accurate binding free energies can be calculated from MD simulations using methods like MM/PBSA or MM/GBSA. These calculations can provide a better correlation with experimental binding affinities.

For instance, a study on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors used MD simulations to confirm the docking results and to show that the designed compounds had satisfactory stability in the active site of the receptor. nih.gov The stability was assessed by analyzing parameters such as the root-mean-square deviation (RMSD), radius of gyration (Rg), and root-mean-square fluctuation (RMSF) over the course of the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govchemmethod.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The general workflow for a QSAR study involves:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These descriptors can represent various aspects of the molecular structure, such as its physicochemical, topological, or electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. chemmethod.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. nih.gov

QSAR studies have been applied to various classes of compounds, including pyrazole and aniline derivatives. For example, a 3D-QSAR study on 3,5-diaryl-1H-pyrazole and spiropyrazoline derivatives was used to verify their efficacy as acetylcholinesterase inhibitors. nih.gov The resulting models and contour maps helped to identify the key structural features required for activity, which in turn guided the design of new, more potent compounds. nih.gov

Structure Activity Relationship Sar Studies on the 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline Scaffold and Its Analogs

Impact of Halogenation on the Aniline (B41778) Moiety in Related Anilino-Pyrazole Systems.bohrium.comresearchgate.net

Halogenation of the aniline ring in anilino-pyrazole systems is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The introduction of halogen atoms can significantly affect factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn influence the compound's pharmacokinetic and pharmacodynamic profile.

Positional and Substituent Effects of Chlorine Atoms on Biological Recognition.researchgate.net

The position and number of chlorine atoms on the aniline ring are critical for biological recognition. For instance, in a series of analogs based on the 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide scaffold, chlorine substitution at the R3 and R5 positions of the aniline B ring demonstrated the highest affinity for direct binding and transactivation of PPARγ. nih.gov This highlights the importance of the specific placement of chlorine atoms for optimal interaction with the target protein.

The introduction of chlorine atoms can enhance the biological activity of a molecule. eurochlor.org However, the effect is highly dependent on the specific molecular context. In some cases, chlorination can diminish or even abolish biological activity. eurochlor.org The electronic effects of chlorine, being an electron-withdrawing group, can alter the pKa of the aniline nitrogen, which may be crucial for forming hydrogen bonds or other interactions with the biological target. Furthermore, the steric bulk of chlorine atoms can influence the preferred conformation of the molecule, thereby affecting its fit within a binding pocket.

Substituent Effects on the Pyrazole (B372694) Ring System.nih.govnih.gov

The pyrazole ring is a versatile scaffold in medicinal chemistry due to its synthetic accessibility and diverse biological activities. nih.govnih.gov Substitutions on the pyrazole ring can significantly impact its chemical and biological properties. nih.gov

Influence of N-Substitution on Pyrazole Ring Properties.nih.gov

The nitrogen atoms of the pyrazole ring play a crucial role in its chemical behavior. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net Substitution at the pyrrole-like nitrogen (N1) removes its ability to act as a hydrogen bond donor and eliminates its acidic character. nih.gov This modification can be critical for modulating the binding affinity and selectivity of pyrazole-containing compounds for their biological targets.

N-substitution can also influence the metabolic stability of the pyrazole ring. While drugs containing pyrazole rings generally show higher stability against oxidative metabolism compared to other heterocycles like imidazole (B134444) or thiazole (B1198619), N-substituted pyrazoles can sometimes undergo removal of the substituent. nih.gov The nature of the N-substituent can also affect the aromaticity of the pyrazole ring, with substitutions generally reducing aromaticity more than in corresponding benzene (B151609) derivatives. scispace.com In some cases, introducing lipophilic moieties like methyl or phenyl groups at the N1 position can lead to a decrease in activity. nih.gov

Substitutions at C3 and C5 of the Pyrazole Ring and their Conformational Implications.nih.gov

The steric bulk of substituents at C3 and C5 is also a key determinant of regioselectivity in reactions and can influence the conformational preferences of the molecule. nih.govfigshare.com For instance, bulkier groups are often more stable at the C3 position. nih.gov In the context of enzyme inhibition, the nature of the substituents at C3 and C5 can dramatically affect potency. For example, in a series of 3,4,5-substituted pyrazole inhibitors of meprin α, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, while introducing smaller groups like methyl or benzyl (B1604629) at one of these positions led to a decrease in activity. nih.gov This suggests that the size and nature of the substituents at these positions are critical for optimal interaction with the target.

Conformational Analysis and Bioisosteric Replacement Strategies within the Scaffold.researchgate.netnih.gov

The three-dimensional conformation of the 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline scaffold is a critical determinant of its biological activity. The relative orientation of the aniline and pyrazole rings, as well as the torsion angles of the bonds connecting them, can significantly impact how the molecule fits into the binding site of a biological target. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and can guide the design of more potent analogs. mdpi.com

Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound. nih.gov This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing activity, improving selectivity, reducing toxicity, or altering metabolic stability.

Within the anilino-pyrazole scaffold, various bioisosteric replacements can be considered:

Aniline Ring Analogs: The dichloroaniline moiety can be replaced with other substituted aromatic or heteroaromatic rings to explore different electronic and steric interactions.

Pyrazole Ring Analogs: The pyrazole ring itself is often used as a bioisosteric replacement for other rings like benzene, pyrimidine, or thiazole to improve properties such as lipophilicity and metabolic stability. nih.gov

Linker Modifications: The direct linkage between the aniline and pyrazole rings can be modified by introducing different linkers to alter the conformational flexibility and relative orientation of the two ring systems.

For example, the pyrazole ring has been successfully used to replace an aniline fragment in drug development to reduce lipophilicity and cytochrome P450 liability. nih.gov

Ligand Efficiency and Scaffold Optimization Strategies.researchgate.netnih.gov

Ligand efficiency (LE) is a useful metric in drug discovery for evaluating the binding energy per atom of a ligand. researchgate.net It is often used to guide the selection and optimization of fragment hits and lead compounds. researchgate.net A higher LE value indicates a more efficient binding of the molecule to its target. For the this compound scaffold, optimizing for high ligand efficiency would involve making modifications that contribute significantly to the binding affinity without excessively increasing the molecular weight.

Scaffold optimization strategies for this class of compounds could include:

Systematic SAR studies: As detailed in the previous sections, systematically varying the substituents on both the aniline and pyrazole rings to identify key interactions and improve potency.

Fragment-based approaches: Using smaller fragments that bind to different sub-pockets of the target and then linking them together to create a more potent molecule based on the core scaffold.

Computational modeling: Employing molecular docking and other computational techniques to predict the binding modes of different analogs and prioritize the synthesis of compounds with the highest predicted affinity and ligand efficiency.

By combining these strategies, medicinal chemists can effectively optimize the this compound scaffold to develop potent and selective therapeutic agents.

Molecular and Cellular Mechanistic Investigations of 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline

Identification of Molecular Targets and Ligand-Binding Mechanisms

The molecular architecture of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline suggests its potential to interact with various biological macromolecules, including enzymes and receptors. The planar, aromatic systems of the pyrazole (B372694) and dichlorinated aniline (B41778) rings, coupled with the potential for hydrogen bonding, are features that facilitate binding to protein targets.

The pyrazole nucleus is a cornerstone of many potent enzyme inhibitors, particularly protein kinase inhibitors. frontiersin.orgmdpi.com Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. frontiersin.org Pyrazole-based compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, with the pyrazole ring frequently forming crucial hydrogen bonds with the hinge region of the enzyme. mdpi.com

Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that substitutions on the associated phenyl rings are critical for determining potency and selectivity. For example, different pyrazole derivatives have been reported to inhibit a range of kinases, highlighting the versatility of this scaffold.

Table 1: Examples of Kinases Inhibited by Various Pyrazole-Based Compounds

Compound Class Target Kinase(s) Observed Effect
Pyrazole Derivatives Cyclin-Dependent Kinases (CDKs), Akt1 Inhibition of cell cycle progression, induction of apoptosis. frontiersin.orgmdpi.com
Pyrazole Derivative Apoptosis signal-regulating kinase 1 (ASK1) Modulation of apoptosis and inflammation pathways. frontiersin.org
Diaryl Pyrazole Derivatives Bcr-Abl Inhibition of leukemia cell lines. frontiersin.org

Beyond kinases, other pyrazole-containing molecules have been shown to inhibit different classes of enzymes, suggesting that this compound could have a broader inhibitory profile.

The 3,5-dichloroaniline moiety is a significant pharmacophore that can dictate high-affinity interactions with specific receptors. In studies of analogs of the antidiabetic compound INT131, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, the presence of a 3,5-dichloroaniline ring was demonstrated to be crucial for achieving the highest affinity for the receptor. nih.gov This suggests that the specific halogenation pattern on the aniline ring of this compound could enable it to bind effectively to nuclear receptors or other receptor types, potentially acting as an agonist, antagonist, or modulator. The interaction likely involves the chlorine atoms forming halogen bonds or participating in van der Waals interactions within the receptor's ligand-binding pocket. nih.gov

Cellular Pathway Perturbation Analysis and Signaling Cascade Modulation

By interacting with key molecular targets like kinases or receptors, pyrazole derivatives can significantly perturb cellular signaling pathways. A notable example is the modulation of apoptotic pathways. Studies on certain N-propananilide derivatives bearing a pyrazole ring have shown that these compounds can exert neuroprotective effects by modulating the Bax/caspase-3 signaling cascade. These compounds were found to decrease the expression levels of the pro-apoptotic protein Bax and reduce the activation of caspase-3, a key executioner enzyme in apoptosis. This indicates a potential mechanism for this compound to influence cell survival and death decisions by interfering with the core machinery of apoptosis.

Mechanistic Studies on Cellular Processes (e.g., macromolecular synthesis inhibition, tubulin polymerization)

Investigations into the broader cellular effects of pyrazole compounds have revealed impacts on fundamental processes such as macromolecular synthesis and cytoskeleton dynamics. Some antibacterial pyrazole derivatives have been found to exert a wide range of inhibitory effects on the synthesis of macromolecules, suggesting that they may act on targets that have a global impact on bacterial cell function.

A more extensively documented mechanism for pyrazole-containing compounds is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Several distinct series of pyrazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin. This interaction disrupts the formation of microtubules, leading to a cascade of cellular effects including cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Table 2: Examples of Pyrazole Derivatives as Tubulin Polymerization Inhibitors

Compound Class Proposed Binding Site Cellular Effect
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines Colchicine Site Disruption of cytoskeleton, antiproliferative activity.
(1-Aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones Colchicine Site Arrest of cell cycle at G2/M phase, antiproliferative activity.

Investigation of Selectivity and Specificity at the Molecular Level

The selectivity of a compound for its molecular target is crucial and is heavily influenced by its chemical structure. For pyrazole-based inhibitors, the nature and position of substituents on the core scaffold and its associated aromatic rings play a pivotal role in defining the specificity.

Derivatization and Further Synthetic Transformations of 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline

Functionalization of the Aniline (B41778) Amine Group for Advanced Material or Biological Probes

The primary amine group of the aniline moiety is a versatile handle for introducing a wide array of functionalities. Its nucleophilic character allows for reactions such as acylation, alkylation, and diazotization, leading to the synthesis of amides, secondary or tertiary amines, and diazonium salts, respectively. These derivatives can serve as precursors for advanced materials or as probes for biological systems.

For instance, acylation of the amine with moieties bearing specific functionalities can yield polymers with unique electronic or optical properties. Similarly, the introduction of reporter groups, such as fluorophores or biotin, through reactions with the amine can create biological probes for assays and imaging.

One common transformation is the reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. This reaction proceeds via a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electron-deficient carbon of the triazine ring. This can lead to the formation of carbazole-triazine hybrids, which are known for their fluorescent properties. mdpi.com The general scheme for such a reaction involves the displacement of one or more chlorine atoms on the triazine ring by the aniline.

Table 1: Examples of Aniline Amine Group Functionalization Reactions

ReagentReaction TypeProduct ClassPotential Application
Acyl Halides/AnhydridesAcylationAmidesPolymer precursors, enzyme inhibitors
Alkyl HalidesAlkylationSecondary/Tertiary AminesIntermediate synthesis
Aldehydes/KetonesReductive AminationSecondary/Tertiary AminesPharmaceutical intermediates mdpi.com
Isocyanates/IsothiocyanatesAdditionUreas/ThioureasBiologically active molecules
Cyanuric ChlorideNucleophilic SubstitutionDichloro-triazinyl-anilinesFluorescent materials, reactive dyes mdpi.comresearchgate.net

Detailed research has demonstrated the synthesis of various N-substituted aniline derivatives. For example, reductive amination of pyrazole-4-carbaldehydes with substituted anilines using reagents like sodium borohydride/iodine is a well-established method for producing secondary amines. mdpi.com This approach highlights the utility of the aniline amine group as a key site for molecular elaboration.

Modifications of the Pyrazole (B372694) Ring System for Enhanced Properties

The pyrazole ring itself offers opportunities for synthetic modification, although it is generally less reactive than the aniline amine group. The reactivity of the pyrazole ring is influenced by the substituents present. mdpi.com Electrophilic substitution reactions, such as nitration or halogenation, can occur at the C4 position of the pyrazole ring, particularly if this position is unsubstituted.

For instance, the nitration of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, using concentrated nitric acid in acetic anhydride, results in nitration at the C4 position. mdpi.com Subsequent reactions can be performed on the newly introduced functional group. For example, a chlorine atom on the pyrazole ring can be displaced by a nucleophile like sodium azide, introducing an azido group. mdpi.com

Furthermore, the pyrazole ring can be constructed with various substituents during its initial synthesis. The cyclocondensation of β-dicarbonyl compounds with hydrazines is a fundamental method for pyrazole synthesis, and the choice of starting materials dictates the substitution pattern on the final pyrazole ring. researchgate.net

Table 2: Potential Modifications of the Pyrazole Ring

PositionReaction TypeReagent/ConditionResulting Functional Group
C4Electrophilic NitrationHNO₃/H₂SO₄Nitro (-NO₂)
C4Electrophilic HalogenationNBS/NCSBromo (-Br) / Chloro (-Cl)
C3/C5Lithiation then Electrophilic Quenchn-BuLi, then E⁺Various (e.g., -CHO, -COOH)
N1N-Alkylation/N-ArylationAlkyl/Aryl Halide, BaseSubstituted Pyrazole

Scaffold Hopping and Bioisosteric Modifications for Novel Compound Generation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. nih.govnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups with other chemical moieties that are structurally different but have similar steric and electronic properties. uniroma1.itresearchgate.net

Starting from the 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline scaffold, a medicinal chemist might consider several "hops" or replacements:

Replacing the pyrazole ring: Other five-membered heterocycles like imidazole (B134444), triazole, or isoxazole could be explored as bioisosteres. researchgate.net These changes can modulate the hydrogen bonding capacity, lipophilicity, and metabolic stability of the molecule.

Altering the aniline core: The dichlorinated aniline ring could be replaced by other aromatic or heteroaromatic systems such as aminopyridines, aminopyrimidines, or indoles. This can lead to novel intellectual property and may improve pharmacokinetic profiles.

Bioisosteric replacement of chlorine atoms: The chloro substituents could be replaced with other groups of similar size and electronic character, such as trifluoromethyl (-CF₃) or cyano (-CN) groups.

The goal of these modifications is to explore new chemical space, enhance target affinity and selectivity, improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and circumvent existing patents. merckmillipore.com

Table 3: Examples of Scaffold Hopping and Bioisosteric Modifications

Original MoietyPotential ReplacementRationale
PyrazoleImidazole, Triazole, IsoxazoleModulate H-bonding, pKa, and metabolic stability researchgate.net
DichloroanilineAminopyridine, Indole, BenzimidazoleAlter core geometry, explore new interactions, improve solubility
ChlorineTrifluoromethyl (-CF₃), Cyano (-CN)Mimic size and electronics, potentially improve metabolic stability

For example, the evolution of SHP2 inhibitors from a pyrazolone scaffold to an azaindole scaffold demonstrates a successful application of scaffold hopping to improve inhibitor characteristics. merckmillipore.com

Synthesis of Conjugates for Research Applications (e.g., fluorescent probes, affinity ligands)

The chemical reactivity of this compound allows for its conjugation to other molecules to create tools for research. The primary amine is the most common site for these conjugations.

Fluorescent Probes: By reacting the aniline amine with a fluorescent dye that has a reactive group (e.g., an isothiocyanate, succinimidyl ester, or sulfonyl chloride), a fluorescent probe can be synthesized. This probe could then be used to study the localization of a target protein in cells via fluorescence microscopy, assuming the parent compound has a known biological target.

Affinity Ligands: The compound can be tethered to a solid support, such as agarose beads, to create an affinity chromatography matrix. This is typically achieved by first modifying the aniline with a linker molecule that has a terminal reactive group (e.g., a carboxylic acid or an amine). This linker can then be coupled to the activated solid support. The resulting affinity matrix can be used to isolate and purify the protein target of the original compound from a complex biological sample.

The synthesis of such conjugates often involves standard coupling chemistries:

Amide bond formation: Reacting the aniline with a carboxylic acid-containing molecule (e.g., a linker or a dye) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Thiourea linkage: Reacting the aniline with an isothiocyanate-functionalized molecule.

Sulfonamide formation: Reacting the aniline with a sulfonyl chloride.

These synthetic strategies transform a small molecule into a versatile research tool, enabling detailed studies of its biological function and interactions.

Advanced Analytical Methodologies for Research Pertaining to 3,5 Dichloro 4 1h Pyrazol 1 Yl Aniline

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline and for its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for aniline (B41778) and pyrazole (B372694) derivatives.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a frequently employed method for the analysis of pyrazole and aniline derivatives. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as a C18-bonded silica (B1680970), while the mobile phase is a polar solvent mixture, commonly consisting of acetonitrile (B52724) and water. Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the quantification of the compound based on its absorbance at a specific wavelength. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak symmetry. For preparative applications, this method can be scaled up to isolate larger quantities of the pure compound.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyrazole/Aniline Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis or DAD (e.g., at 237 nm)
Injection Volume 5-20 µL

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of aniline derivatives. It is particularly suitable for volatile and thermally stable compounds. For polar compounds like anilines, derivatization may sometimes be required to improve volatility and chromatographic performance, though modern HPLC methods often circumvent this need. The separation in GC is achieved using a capillary column, such as one coated with SE-54. A nitrogen-phosphorus detector (NPD) is highly specific for nitrogen-containing compounds, making it suitable for aniline analysis and minimizing false positives. Alternatively, coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns.

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

Parameter Condition
Column Fused silica capillary (e.g., 30 m x 0.25 mm)
Stationary Phase SE-54 or equivalent
Carrier Gas Helium or Nitrogen
Injection Mode Splitless
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

| Temperature Program | Ramped from an initial low temperature to a final high temperature |

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy) for Concentration Determination and Photophysical Studies

Spectroscopic techniques are vital for quantifying the concentration of this compound in solution and for studying its photophysical properties.

UV-Vis Spectroscopy:

UV-Visible (UV-Vis) absorption spectroscopy is a straightforward and widely used method for determining the concentration of a substance in a solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aniline and pyrazole moieties both contain chromophores that absorb light in the UV-Vis region, typically corresponding to π→π* and n→π* electronic transitions. reactionbiology.com For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorescence Spectroscopy:

While pyrazole itself is not fluorescent, appropriately substituted pyrazole derivatives can exhibit significant fluorescence. nih.gov Fluorescence spectroscopy is a highly sensitive technique that can be used for both quantitative analysis and for probing the electronic properties of a molecule. Upon absorption of a photon, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon of a longer wavelength (lower energy). This emission can be measured to determine photophysical properties such as the fluorescence quantum yield and Stokes shift. These properties are sensitive to the molecular structure and the local environment, such as solvent polarity. promega.cominterchim.com

Table 3: Overview of Spectroscopic Methodologies

Technique Principle Information Obtained
UV-Vis Spectroscopy Measures the absorption of UV-visible light by the molecule's chromophores due to electronic transitions (π→π, n→π). Concentration (via Beer-Lambert Law), Wavelength of maximum absorbance (λmax). reactionbiology.com

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after it has been excited by absorbing a photon. | Photophysical properties (e.g., quantum yield, Stokes shift), sensitive concentration measurements. nih.gov |

Cell-Based Assays for Mechanistic and Efficacy Studies (Methodological Aspects, without results or applications)

To investigate the biological effects of this compound, various cell-based assays can be employed. These assays provide insights into the compound's impact on cell viability, proliferation, and the mechanisms of cell death, such as apoptosis.

Cell Viability and Proliferation Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. youtube.com The methodological steps are as follows:

Cells are seeded in 96-well plates and allowed to adhere.

The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). reactionbiology.com

Following incubation, the MTT reagent is added to each well. nih.gov

Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). youtube.com

The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized detergent solution. nih.gov

The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength around 570 nm. The intensity of the color is directly proportional to the number of viable, metabolically active cells. nih.gov

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Cells are cultured and treated with the test compound.

After treatment, both floating and adherent cells are harvested and washed with a buffer such as Phosphate-Buffered Saline (PBS). reactionbiology.com

The cells are then resuspended in an Annexin V binding buffer.

Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension. nih.gov

The mixture is incubated at room temperature in the dark.

Principle: In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by Annexin V. nih.gov Since the cell membrane is still intact, these cells exclude PI. In late apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. nih.gov

The stained cells are then analyzed by flow cytometry, which quantifies the fluorescence signals from each cell, allowing for the differentiation of cell populations:

Annexin V-negative / PI-negative: Healthy cells.

Annexin V-positive / PI-negative: Early apoptotic cells.

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining:

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cells are cultured, treated with the compound, and then harvested.

The cells are fixed, typically with ice-cold 70% ethanol, which permeabilizes the cell membranes. nih.govpromega.com

The fixed cells are washed and then treated with RNase A to degrade any RNA, ensuring that the PI dye specifically stains the DNA. nih.gov

A solution of PI is added to the cells. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. interchim.com

The fluorescence intensity of the PI in each cell is directly proportional to its DNA content.

The samples are analyzed by flow cytometry. The resulting data is displayed as a histogram where cells in G0/G1 phase (diploid DNA content) form one peak, cells in G2/M phase (tetraploid DNA content) form a second peak of approximately double the fluorescence intensity, and cells in S phase (undergoing DNA synthesis) are distributed between the two peaks. interchim.com

Enzyme Activity Assays (Methodological Aspects, without results or applications)

Given that many pyrazole derivatives are designed as enzyme inhibitors, particularly protein kinase inhibitors, in vitro enzyme activity assays are crucial for characterizing their molecular mechanism of action. rsc.org These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the compound.

General Principles of Kinase Activity Assays:

Protein kinases catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific substrate (a peptide or protein). An assay to measure kinase activity must quantify either the consumption of ATP or the formation of the phosphorylated product. nih.gov

Key Components of a Kinase Assay:

Kinase: The purified enzyme of interest.

Substrate: A specific peptide or protein that can be phosphorylated by the kinase.

ATP: The phosphate donor.

Buffer: Provides the optimal pH and ionic conditions for enzyme activity, often containing a divalent cation like Mg²⁺, which is a required cofactor for kinases. nih.gov

Common Methodologies for Detecting Kinase Activity:

Radiometric Assays: Considered the "gold standard," these assays use ATP that is radioactively labeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP). reactionbiology.comreactionbiology.com

Method: The kinase reaction is performed with the radiolabeled ATP and the substrate. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose paper that binds the peptide/protein substrate. nih.gov The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager. nih.gov This provides a direct and highly sensitive measure of enzyme activity. reactionbiology.com

Luminescence-Based Assays: These are homogeneous "mix-and-read" assays that are well-suited for high-throughput screening. They typically measure the amount of ATP consumed during the kinase reaction. promega.com

Method (e.g., Kinase-Glo™): After the kinase reaction is complete, a reagent containing luciferase enzyme and its substrate, luciferin, is added. promega.com The luciferase uses the remaining ATP to produce light. The luminescent signal is therefore inversely proportional to the kinase activity—high kinase activity leads to low ATP levels and a dim signal, while inhibition of the kinase results in high ATP levels and a bright signal. promega.com Another format (e.g., ADP-Glo™) measures the amount of ADP produced, where the signal is directly proportional to kinase activity. ulab360.com

Fluorescence-Based Assays: These methods use changes in a fluorescent signal to monitor the reaction.

Method (e.g., Fluorescence Polarization, FP): This technique uses a small, fluorescently labeled peptide substrate. In solution, this small peptide tumbles rapidly, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it can be made to bind to a large, specific anti-phosphopeptide antibody. This large complex tumbles much more slowly, leading to a high fluorescence polarization signal. The change in polarization is directly related to the amount of phosphorylated product formed. nih.gov

Method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET): This assay typically involves a substrate labeled with an acceptor fluorophore and an anti-phosphopeptide antibody labeled with a donor fluorophore. When the phosphorylated substrate binds to the antibody, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a FRET signal. reactionbiology.com

Table 4: Methodological Comparison of Kinase Activity Assays

Assay Type Principle of Detection Signal Relationship to Activity Key Features
Radiometric Measures incorporation of [³²P] or [³³P] from ATP into a substrate. reactionbiology.com Direct Gold standard, highly sensitive, direct measurement. reactionbiology.com
Luminescence (ATP depletion) Measures remaining ATP using a luciferase reaction. promega.com Inverse Homogeneous, high-throughput, very sensitive.
Luminescence (ADP detection) Measures ADP produced, which is converted to ATP and detected by luciferase. ulab360.com Direct Homogeneous, high-throughput, strong signal at low substrate conversion.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescent peptide upon phosphorylation and binding to an antibody. nih.gov Direct Homogeneous, non-radioactive, requires specific antibodies.

| TR-FRET | Measures energy transfer between donor/acceptor fluorophores on an antibody and a substrate upon phosphorylation. reactionbiology.com | Direct | Homogeneous, robust, low background interference. |

Q & A

Q. What are the common synthetic routes for preparing 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline, and what critical reaction conditions must be controlled?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, refluxing 3,5-dichloro-4-iodoaniline with 1H-pyrazole in ethanol under basic conditions (e.g., K₂CO₃ in DMF) at 120°C for 12–24 hours facilitates pyrazole ring introduction . Key conditions include controlling stoichiometry (1:1 molar ratio of halo-aniline to pyrazole), inert atmosphere (N₂/Ar), and solvent polarity to optimize yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) is critical to isolate the product .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (e.g., pyrazole C-H at δ 7.8–8.2 ppm) and aniline NH₂ signals (δ 5.5–6.0 ppm). IR spectroscopy verifies N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • X-ray crystallography : SHELXL refinement (SHELX-2018) resolves bond angles and torsional strain. For example, the dihedral angle between the pyrazole and aniline rings typically ranges 15–25°, indicating moderate conjugation . Validation tools like R-factor (<5%) and residual electron density maps ensure structural accuracy .

Advanced Research Questions

Q. What methodological considerations are essential when designing catalytic studies involving this compound's interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • EPR Spectroscopy : Monitor heme coordination using g-values (e.g., 2.44/2.24/1.91 for LS spin states) to assess binding modes. Compound 12 in CYP126A1 studies showed major/minor spectral components, requiring deconvolution to resolve ligand-protein interactions .
  • Kinetic Assays : Use stopped-flow spectroscopy to measure substrate turnover rates. Control pH (7.4), temperature (37°C), and ionic strength (50 mM phosphate buffer) to mimic physiological conditions .

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound's structure?

  • Methodological Answer :
  • Data Validation : Use SHELXL’s TWIN/BASF commands to address twinning or disorder. For example, anisotropic displacement parameters (ADPs) refine chlorine/pyrazole positions, while Hirshfeld tests validate hydrogen bonding .
  • Contradiction Analysis : If R₁/R₂ values diverge (>2%), re-exclude outliers (e.g., high-angle reflections) or apply multi-scale modeling for partial occupancy . Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies optimize regioselectivity when derivatizing the pyrazole ring for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Direct Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Control regiochemistry via steric/electronic directing groups (e.g., –Cl at C3/C5 positions) .
  • Computational Guidance : DFT (M06-2X/cc-pVTZ) predicts electrophilic substitution sites. For example, C4-pyrazole substitution is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.